molecular formula C6H11N B041849 5-Azaspiro[2.4]heptane CAS No. 185-50-2

5-Azaspiro[2.4]heptane

Cat. No.: B041849
CAS No.: 185-50-2
M. Wt: 97.16 g/mol
InChI Key: HOXWESKAHYABGO-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane is a heterocyclic compound with the molecular formula C6H11N. It features a spirocyclic structure, where a nitrogen atom is incorporated into a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[2.4]heptane can be achieved through several methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is typically catalyzed by copper complexes and proceeds under mild conditions to yield the desired spirocyclic product with high stereoselectivity .

Industrial Production Methods: Industrial production of this compound often involves the use of metal carbenoids generated through the Simmons-Smith reaction or its variations. These methods are scalable and provide high yields of the target compound .

Chemical Reactions Analysis

Types of Reactions: 5-Azaspiro[2.4]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various spirocyclic amines, oxo derivatives, and substituted spiro compounds .

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane involves its interaction with specific molecular targets and pathways. For instance, in catalytic asymmetric 1,3-dipolar cycloaddition reactions, the compound acts as a dipolarophile, reacting with azomethine ylides to form spirocyclic products. This reaction is facilitated by the coordination of the nitrogen atom to the metal catalyst, which enhances the reactivity and selectivity of the process .

Properties

IUPAC Name

5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6(1)3-4-7-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWESKAHYABGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620156
Record name 5-Azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185-50-2
Record name 5-Azaspiro[2.4]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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